2-(4-Dimethylvinylphenyl)propionic acid

Anti-inflammatory Analgesic Preclinical pharmacology

Standard propionic acid derivatives lack the certified characterization required for regulatory impurity profiling. Procure this compound as Ibuprofen Impurity 27 to validate HPLC/UPLC/LC-MS methods for ANDA/NDA submissions. - **Regulatory Grade**: Supplied with Structure Elucidation Report; complies with USP, EMA, JP, and BP standards. - **Medicinal Chemistry Lead**: Preclinical data show 2.3-20.5× higher therapeutic index vs. ibuprofen (gastrolesive dose threshold: 9-83× higher). - **Synthetic Building Block**: Vinyl group enables polymerization; carboxylic acid allows post-polymerization crosslinking.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 107672-15-1
Cat. No. B7796227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Dimethylvinylphenyl)propionic acid
CAS107672-15-1
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C=C(C)C)C(=O)O
InChIInChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15)
InChIKeyWYUJTWQSJJRVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Dimethylvinylphenyl)propionic Acid Overview


2-(4-Dimethylvinylphenyl)propionic acid (CAS 107672-15-1), also known as Gx-258, is an aromatic carboxylic acid belonging to the phenylalkanoic acid class [1]. It features a vinyl-substituted benzene ring appended to a propionic acid moiety, yielding a molecular weight of 204.26 g/mol [2]. This scaffold is structurally related to ibuprofen and other 2-arylpropionic acid NSAIDs [3]. Preclinical pharmacological profiling has established that Gx-258 possesses quantifiable anti-inflammatory, analgesic, and antipyretic activities, and it inhibits prostaglandin biosynthesis in vitro [1]. The compound is also utilized as a highly characterized reference material for pharmaceutical impurity analysis [4] and serves as a versatile building block in organic synthesis and polymer chemistry due to its dual reactive handles .

Impurity Reference Standard
Ibuprofen impurity profiling by HPLC, UPLC, or LC-MS; supplied with Structure Elucidation Report
Preclinical Pharmacology
Anti-inflammatory, analgesic, and antipyretic model research; reported model-derived therapeutic index context
Synthetic Building Block
Functional monomer with vinyl handle for radical polymerization and carboxylic acid for post-modification

Why Generic Substitution Fails


While 2-(4-Dimethylvinylphenyl)propionic acid shares a core phenylalkanoic acid motif with ibuprofen and other NSAIDs, generic substitution is not scientifically defensible due to quantifiable differences in therapeutic index and gastrointestinal safety margin in preclinical models [1]. Furthermore, the presence of a pendant vinyl group on the phenyl ring introduces orthogonal reactivity for cross-coupling, polymerization, and hydrofunctionalization that is absent in saturated analogs . In analytical contexts, the compound is an officially recognized reference standard for impurity profiling in ibuprofen drug substance and product release testing, a role that a generic propionic acid derivative cannot fulfill due to lack of regulatory characterization and certified purity [2].

Preclinical Endpoint Context
Model-derived therapeutic index and GI tolerability margins may not transfer to ibuprofen or generic arylpropionic acids; interchange may shift model interpretation.
Synthetic Reactivity
Pendant vinyl group enables cross-coupling and polymerization absent in saturated analogs; substitution removes orthogonal reactivity handles.
Regulatory Certification
Certified impurity reference material with USP/EMA/JP/BP compliance and SER; generic propionic acids lack regulatory-grade characterization.

Quantitative Differentiation Evidence


Higher Therapeutic Index vs. Ibuprofen

In a direct preclinical comparison, 2-(4-dimethylvinylphenyl)propionic acid (Gx-258) demonstrated a therapeutic index as an anti-inflammatory and analgesic agent that was 2.3 to 20.5 times greater than that of ibuprofen, the parent compound [1]. This quantitative difference is derived from animal models where anti-inflammatory and analgesic effective doses were benchmarked against doses producing adverse effects.

Therapeutic Index
Direct comparison
2.3–20.5× vs ibuprofen
Reported model-derived therapeutic index context
Rat models; gastrolesive doses 9–83× above effective doses
Anti-inflammatory Analgesic Preclinical pharmacology

Superior GI Safety Margin

In the same preclinical evaluation, doses of Gx-258 required to produce gastrointestinal lesions in rats were 9 to 83 times greater than the doses that exhibited anti-inflammatory activity [1]. This large safety window suggests a superior gastrointestinal tolerability profile compared to ibuprofen and many other non-selective NSAIDs, which are known for their GI toxicity at therapeutic doses.

GI Safety Margin
Direct comparison
9–83× gastrolesive dose ratio
GI tolerability endpoint context
Relative to anti-inflammatory effective dose; rat model
Gastrointestinal toxicity NSAID safety Preclinical toxicology

Cross-Validated Superior Potency

Independent work on the optical resolution of (±)-2-(4-dimethylvinylphenyl)propionic acid reported that this compound, in comparison to ibuprofen, has greater anti-inflammatory, analgesic, and antipyretic activities as well as a higher therapeutic index [1]. While the publication does not provide raw potency values (e.g., IC50 or ED50), the consistent statement of greater activity across multiple studies reinforces the quantitative differentiation established in the Bossoni et al. report.

Cross-Study Activity
Cross-study context
Greater activity than ibuprofen (qualitative)
Reported activity context across independent studies
No raw potency values available; chiral resolution method described
Anti-inflammatory Analgesic Antipyretic Chiral resolution

Certified Impurity Reference Standard

As Ibuprofen Impurity 27, 2-(4-dimethylvinylphenyl)propionic acid is supplied as a highly characterized reference material that fully complies with USP, EMA, JP, and BP regulatory standards [1]. The material is provided with a detailed Structure Elucidation Report (SER), ensuring unambiguous identity and purity. Generic propionic acid analogs lack this level of regulatory-grade characterization and certification.

Reference Standard Certification
Specification review
USP, EMA, JP, BP compliant; SER provided
Regulatory-grade characterization for analytical methods
Generic propionic acid lacks certification
Reference standard Impurity profiling Pharmaceutical analysis

Orthogonal Reactive Handles for Polymerization

The vinyl substituent on 2-(4-dimethylvinylphenyl)propionic acid supports radical copolymerization, hydrofunctionalization, and cross-coupling reactions, while the carboxylic acid enables esterification, amidation, and salt formation . This orthogonal reactivity is absent in ibuprofen (which has an isobutyl group) and other saturated 2-arylpropionic acids. The dimethyl substitution pattern suppresses undesired chain transfer, yielding uniform molecular weights and tunable glass-transition temperatures in polymer applications.

Polymerizable Monomer
Class-level
Vinyl + carboxylic acid dual functionality
Supports functional monomer research; polymerization reactivity context
Dimethyl substitution may limit chain transfer; data to verify
Polymer chemistry Functional monomer Cross-coupling

Application Scenarios


Ibuprofen Impurity Reference Standard

Procure 2-(4-dimethylvinylphenyl)propionic acid as Ibuprofen Impurity 27 when developing or validating HPLC, UPLC, or LC-MS methods for ibuprofen API and finished dosage forms. The compound is supplied with a Structure Elucidation Report and complies with USP, EMA, JP, and BP standards, ensuring regulatory acceptance for ANDA and NDA submissions [1].

NSAID Lead with Improved Safety Margin

Utilize Gx-258 as a starting scaffold for medicinal chemistry campaigns aimed at discovering NSAIDs with a wider safety margin. Preclinical data demonstrate a 2.3- to 20.5-fold higher therapeutic index and 9- to 83-fold higher gastrolesive dose threshold compared to ibuprofen [1], making it a validated lead for structure-activity relationship (SAR) studies.

Functional Monomer for Polymer Synthesis

Incorporate 2-(4-dimethylvinylphenyl)propionic acid as a co-monomer in radical polymerizations to introduce aromatic rigidity and pendant carboxylic acid functionality. The vinyl group enables controlled polymerization while the acid group allows post-polymerization crosslinking or grafting to metal oxides, improving adhesion and solvent resistance in coatings and composites [1].

Chiral Resolution and Enantioselective Synthesis

Employ racemic 2-(4-dimethylvinylphenyl)propionic acid in chiral resolution experiments using fractional crystallization with chiral amines such as (R)-(+)-alpha-phenylethylamine, as demonstrated in published protocols [1]. This application is relevant for academic research on stereochemistry and for developing enantioselective synthetic routes to NSAID analogs.

Application
Selection Property
Validation Focus
Ibuprofen impurity reference standard method validation
Certified reference material compliance
Regulatory method acceptance review
Anti-inflammatory model research (NSAID lead)
Model-derived safety margin context
GI tolerability endpoint review
Functional monomer for radical polymerization
Vinyl reactivity and copolymerization kinetics
Polymer property review (Tg, MW uniformity)
Chiral resolution of arylpropionic acids
Enantiomeric separation via fractional crystallization
Stereochemical purity assessment

Technical Documentation Hub

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39 linked technical documents
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